

# Application Notes and Protocols: Lomefloxacin Susceptibility Testing via Agar Diffusion Assay

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a standardized and widely used technique for determining the susceptibility of bacterial isolates to antimicrobial agents.[1][2][3][4] This method provides a qualitative or semi-quantitative assessment of an antibiotic's efficacy by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[2][3] These application notes provide a detailed protocol for performing the agar diffusion assay to determine the susceptibility of bacteria to **lomefloxacin**, a fluoroquinolone antibiotic.

### **Principle of the Method**

The Kirby-Bauer disk diffusion test is based on the principle that an antibiotic-impregnated disk, when placed on an agar surface inoculated with a test bacterium, will absorb moisture and the antibiotic will diffuse radially outward through the agar medium.[2][3] This creates a concentration gradient of the antibiotic in the agar.[2][3] After incubation, if the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk.[2][5] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.[6]

### **Materials and Equipment**



- Lomefloxacin susceptibility disks (10 μg)
- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs
- Sterile saline or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Wickerham card or spectrophotometer
- Incubator (35 ± 2°C)
- Calipers or a ruler for measuring zone diameters
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)
- Sterile forceps or disk dispenser
- · Bunsen burner or sterile laminar flow hood

## Experimental Protocols Preparation of Mueller-Hinton Agar (MHA) Plates

Mueller-Hinton Agar is the recommended medium for routine antibiotic susceptibility testing of non-fastidious bacteria.[7][8][9] Its formulation supports the growth of most common pathogens and has a low concentration of inhibitors to sulfonamides and trimethoprim.[7][8][10]

- Reconstitution: Suspend 38 grams of MHA powder in 1 liter of deionized or distilled water.[7]
   [8]
- Dissolution: Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[7][8][10]
- Sterilization: Autoclave the dissolved medium at 121°C for 15 minutes.[7][8][10]



- Pouring: After autoclaving, allow the agar to cool to 45-50°C in a water bath. Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.[1]
   [2] This corresponds to approximately 25 mL for a 100 mm plate and 60 mL for a 150 mm plate.[1]
- Solidification and Storage: Allow the plates to solidify at room temperature.[7] Once solidified, store the plates inverted at 2-8°C in sealed plastic bags to prevent contamination and moisture loss.[7][10]

#### **Inoculum Preparation**

The density of the bacterial inoculum is a critical factor that can influence the size of the inhibition zone.[10] Therefore, it is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.[11][12]

- Colony Selection: Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies
  of similar morphology from a fresh (18-24 hour) non-selective agar plate.[5][13]
- Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[13]
- Turbidity Adjustment: Vortex the tube to create a smooth suspension. Compare the turbidity of the bacterial suspension to that of the 0.5 McFarland standard. This can be done visually against a Wickerham card (a white card with contrasting black lines) or by using a spectrophotometer.[12][13] The absorbance at 625 nm should be between 0.08 and 0.10 for a 0.5 McFarland standard.[11][14]
- Adjustment: If the suspension is too turbid, add more sterile saline or broth. If it is not turbid enough, add more bacterial colonies until the turbidity matches the 0.5 McFarland standard.
   [11]

#### **Inoculation of MHA Plates**

 Swab Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]



- Removal of Excess Inoculum: Rotate the swab several times against the inside wall of the tube above the fluid level, pressing firmly to remove excess inoculum.[1][5]
- Streaking: Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.[5]
- Rim Swabbing: Finally, run the swab around the rim of the agar surface.[1][5]
- Drying: Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2]

#### **Application of Lomefloxacin Disks**

- Disk Placement: Using sterile forceps or a disk dispenser, aseptically place a 10 μg
   lomefloxacin disk onto the surface of the inoculated MHA plate.[2]
- Adherence: Gently press the disk down to ensure complete contact with the agar surface.[5]
   Once a disk is in contact with the agar, it should not be moved as diffusion of the antibiotic begins almost immediately.[5]
- Spacing: If multiple antibiotics are being tested on the same plate, ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones. For a 150 mm plate, a maximum of 12 disks can be used, while a 100 mm plate can accommodate a maximum of 6 disks.[2]

#### Incubation

- Time and Temperature: Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.[2][5][6]
- Duration: Incubate the plates for 16-18 hours.[5][6] For Staphylococcus spp., a full 24 hours of incubation is recommended to detect potential resistance.[6]

#### **Measurement and Interpretation of Results**

• Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest whole millimeter using calipers or a ruler.[1] The measurement



should be taken from the back of the plate against a dark, non-reflective background.[1]

Interpretation: The zone diameter is interpreted as Susceptible (S), Intermediate (I), or
Resistant (R) according to established guidelines. It is important to note that interpretive
criteria for lomefloxacin have been subject to reevaluation and may vary depending on the
bacterial species and the standardizing body (e.g., CLSI - formerly NCCLS).[15][16]

#### **Data Presentation**

The following tables summarize the interpretive criteria for **lomefloxacin** disk diffusion susceptibility testing based on available literature.

Table 1: Proposed Modified Lomefloxacin Interpretive Criteria for Non-fastidious Aerobes

Category	Zone Diameter (mm)
Susceptible (S)	≥ 20
Intermediate (I)	17 - 19
Resistant (R)	≤ 16

Source: Based on reevaluations to minimize interpretive errors.[15][16]

Table 2: Historical NCCLS Lomefloxacin Interpretive Criteria

Category	Zone Diameter (mm)
Susceptible (S)	≥ 22
Intermediate (I)	19 - 21
Resistant (R)	≤ 18

Source: Previous National Committee for Clinical Laboratory Standards (NCCLS) guidelines. [16]

Table 3: Lomefloxacin Interpretive Criteria for Neisseria gonorrhoeae



Category	Zone Diameter (mm)
Susceptible (S)	≥ 38
Intermediate (I)	27 - 37
Resistant (R)	≤ 26

Source: Specific interpretive criteria for N. gonorrhoeae.[6][17]

Table 4: **Lomefloxacin** Interpretive Criteria for Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococci spp.

Category	Zone Diameter (mm)
Susceptible (S)	≥ 22
Intermediate (I)	19 - 21
Resistant (R)	≤ 18

Source: General interpretive criteria for common bacterial groups.[6]

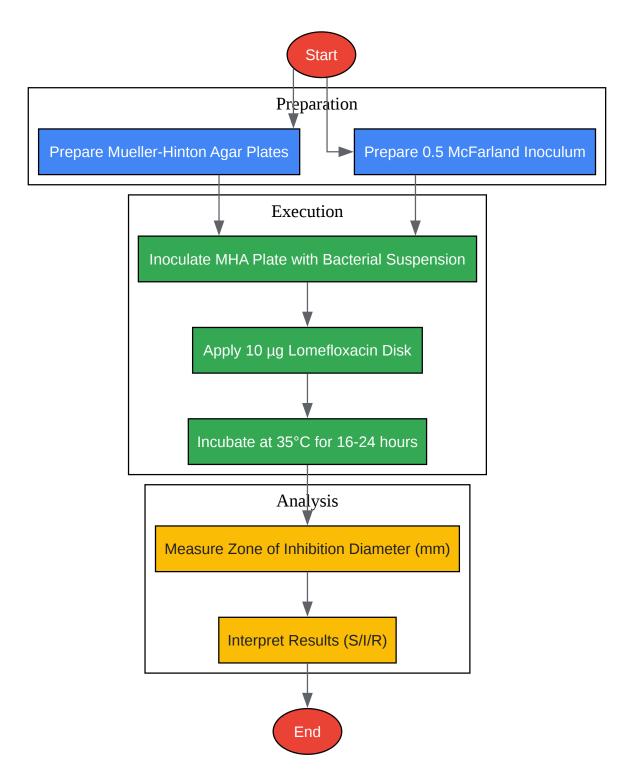
#### **Quality Control**

Regular quality control is essential to ensure the accuracy and reproducibility of the agar diffusion assay.[18]

- QC Strains: Test standard quality control strains with known susceptibility to **lomefloxacin** with each new batch of media and disks, and on a routine basis (daily or weekly).[18][19]
- Acceptable Ranges: The zone diameters for the QC strains should fall within the established acceptable ranges. Refer to the latest CLSI M100 document for the most current QC ranges.
- Troubleshooting: If QC results are out of range, investigate potential sources of error, including improper storage of materials, incorrect inoculum preparation, or incubation issues.
   [18]



## Visualizations Experimental Workflow Diagram



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Caption: Workflow for Lomefloxacin Agar Diffusion Susceptibility Testing.

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